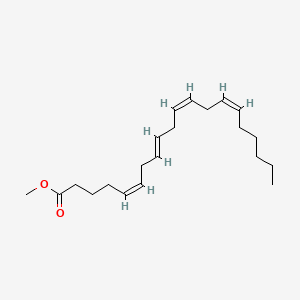
methyl (5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arachidonic Acid-d8 Methyl Ester is a deuterated form of arachidonic acid methyl ester, where eight hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard for the quantification of arachidonic acid methyl ester in various analytical applications, particularly in mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arachidonic Acid-d8 Methyl Ester typically involves the esterification of deuterated arachidonic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The deuterated arachidonic acid can be obtained through the hydrogenation of arachidonic acid in the presence of deuterium gas .
Industrial Production Methods: Industrial production of Arachidonic Acid-d8 Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the complete deuteration of arachidonic acid. The final product is purified through distillation and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Arachidonic Acid-d8 Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic conditions.
Major Products:
Oxidation: Hydroperoxides and other oxygenated derivatives.
Reduction: Arachidonic Acid-d8 alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Arachidonic Acid-d8 Methyl Ester is widely used in scientific research, including:
Biology: In studies involving lipid metabolism and signaling pathways.
Industry: Used in the production of high-purity lipid standards for analytical applications.
Mechanism of Action
The mechanism of action of Arachidonic Acid-d8 Methyl Ester involves its role as a precursor to bioactive lipids. It is metabolized by enzymes such as cyclooxygenase and lipoxygenase to form prostaglandins, leukotrienes, and other eicosanoids. These bioactive lipids play crucial roles in inflammation, pain, and other physiological processes .
Comparison with Similar Compounds
Arachidonic Acid Methyl Ester: The non-deuterated form, used similarly in analytical applications.
Methyl Arachidonate: Another esterified form of arachidonic acid, used in similar contexts.
Uniqueness: Arachidonic Acid-d8 Methyl Ester is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry by improving the accuracy and precision of quantification .
Properties
Molecular Formula |
C21H34O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
methyl (5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13+,17-16- |
InChI Key |
OFIDNKMQBYGNIW-DDHXBNBWSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C/C/C=C\CCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















